Alloglaucotoxigenin, 3,15-diacetate

Beschreibung

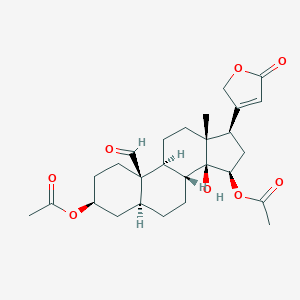

Alloglaucotoxigenin, 3,15-diacetate is a diacetylated derivative of alloglaucotoxigenin, a steroidal or triterpenoid backbone. Its parent structure, alloglaucotoxigenin, may confer inherent biological activity, with acetylation modulating pharmacokinetic properties .

Eigenschaften

CAS-Nummer |

14155-64-7 |

|---|---|

Molekularformel |

C27H36O8 |

Molekulargewicht |

488.6 g/mol |

IUPAC-Name |

[(3S,5S,8R,9S,10R,13R,14S,15R,17R)-15-acetyloxy-10-formyl-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C27H36O8/c1-15(29)34-19-6-9-26(14-28)18(11-19)4-5-21-20(26)7-8-25(3)22(17-10-24(31)33-13-17)12-23(27(21,25)32)35-16(2)30/h10,14,18-23,32H,4-9,11-13H2,1-3H3/t18-,19-,20-,21+,22+,23+,25+,26+,27+/m0/s1 |

InChI-Schlüssel |

FRHFSDRZEDYXNN-LFBBTVOLSA-N |

SMILES |

CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(C(CC4C5=CC(=O)OC5)OC(=O)C)O)C)C=O |

Isomerische SMILES |

CC(=O)O[C@H]1CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@@]3([C@@H](C[C@@H]4C5=CC(=O)OC5)OC(=O)C)O)C)C=O |

Kanonische SMILES |

CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(C(CC4C5=CC(=O)OC5)OC(=O)C)O)C)C=O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Diacetate Compounds

The diacetate functional group is prevalent across diverse chemical classes. Below is a comparative analysis of Alloglaucotoxigenin, 3,15-diacetate with other diacetate-containing compounds, focusing on structural features, applications, and physicochemical properties.

Table 1: Comparison of Diacetate Compounds

Note: Direct data on this compound is absent in the provided evidence; comparisons are inferred from structural analogs.

Functional and Structural Insights

- Lipophilicity and Bioactivity: Diacetates like this compound may exhibit enhanced bioavailability compared to non-acetylated analogs. For example, hydantoin-based diacetates (e.g., compound 3b) demonstrate improved solubility in macrogol formulations, critical for topical UV protection . Similarly, glycerol diacetate’s ester groups enhance its utility as a flavoring solvent .

- Stability: Stannous diacetate and dibutyltin diacetate are thermally stable catalysts in polyurethane production, resisting degradation at high temperatures . This suggests that this compound’s acetyl groups could confer resistance to enzymatic hydrolysis or oxidative degradation.

- Safety : Hydantoin diacetates (e.g., 3b, 4g) show low cytotoxicity in human skin cells and lack estrogenic activity, highlighting the safety of diacetate moieties in biomedical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.